2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide
Overview
Description
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group, a 5-iodo group, and a 5-ethyl-1,3,4-thiadiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate chlorinating agent to form 5-ethyl-1,3,4-thiadiazole.
Iodination of benzamide: The iodination of benzamide can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the 5-iodo group.
Coupling reaction: The final step involves coupling the 5-iodobenzamide with the 5-ethyl-1,3,4-thiadiazole derivative in the presence of a chlorinating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and iodo groups on the benzamide ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions with various nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the thiadiazole ring.
Scientific Research Applications
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential pharmacophore for developing new drugs, particularly due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics or as a precursor for advanced materials.
Biological Studies: It can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The thiadiazole ring and halogen substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-chloro-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide stands out due to the presence of both chloro and iodo substituents on the benzamide ring. This unique combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClIN3OS/c1-2-9-15-16-11(18-9)14-10(17)7-5-6(13)3-4-8(7)12/h3-5H,2H2,1H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUFLWHZVLJBLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClIN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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